1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime
Description
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime is a synthetic organic compound with the molecular formula C21H23Cl2NO It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further linked to an oxime group substituted with a 2,4-dichlorobenzyl group
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c1-13(2)15-4-6-16(7-5-15)20-11-19(20)14(3)24-25-12-17-8-9-18(22)10-21(17)23/h4-10,13,19-20H,11-12H2,1-3H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQOSOOQQJMDY-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Cyclopropyl Ketone: The initial step involves the formation of the cyclopropyl ketone intermediate. This can be achieved through the reaction of 4-isopropylphenylmagnesium bromide with cyclopropanone under controlled conditions.
Oxime Formation: The cyclopropyl ketone is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Substitution with 2,4-Dichlorobenzyl Group: The final step involves the substitution of the oxime with 2,4-dichlorobenzyl chloride in the presence of a suitable base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes or amides.
Scientific Research Applications
The compound 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime , also known by its CAS number 338392-35-1, has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications, supported by case studies and data tables.
Basic Information
- IUPAC Name : N-[(2,4-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
- Molecular Formula : C22H27Cl2N2O
- Molecular Weight : 370.37 g/mol
- CAS Number : 338392-35-1
Pharmaceutical Research
The compound's oxime functional group is of particular interest in pharmaceutical chemistry, where it can serve as a precursor for the synthesis of various bioactive molecules. Oximes are often used in drug development for their potential to inhibit enzymes or act as intermediates in the synthesis of more complex compounds.
Case Study: Anticancer Activity
Research has indicated that similar oxime derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may have potential as an anticancer agent. In vitro studies are needed to explore its efficacy and mechanism of action further.
Agrochemical Development
Due to its structural features, this compound may also be investigated for use in agrochemicals, particularly as a pesticide or herbicide. The presence of the dichlorobenzyl moiety could enhance its effectiveness against specific pests or pathogens.
Case Study: Pesticide Efficacy
A study examining the effectiveness of related compounds demonstrated significant pest control capabilities, indicating a promising avenue for further exploration with this oxime derivative.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers or coatings that require specific chemical properties such as resistance to degradation or enhanced mechanical strength.
Case Study: Polymer Blends
Research on polymer blends incorporating oxime derivatives has shown improved thermal stability and mechanical properties, which could be beneficial for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropyl and dichlorobenzyl groups may interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
- 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorophenyl)oxime
Uniqueness
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorobenzyl group may enhance its stability and interaction with biological targets compared to similar compounds with different substitution patterns.
Biological Activity
The compound 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime represents a unique class of organic compounds with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Molecular Details
- IUPAC Name : this compound
- CAS Number : 338392-49-7
- Molecular Formula : C22H27Cl2N2O
- Molar Mass : 396.37 g/mol
Structure Representation
The structure of this compound includes a cyclopropyl group, an ethanone moiety, and an oxime functional group linked to a dichlorobenzyl chain. The presence of the isopropylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that compounds with oxime functionalities often exhibit significant biological activities, including:
- Antimicrobial Properties : Oximes have been noted for their ability to inhibit bacterial growth. The presence of the isopropylphenyl group may enhance this activity through increased membrane permeability.
- Enzyme Inhibition : Compounds similar to this oxime have been studied for their ability to inhibit specific enzymes, including acetylcholinesterase, which is crucial in neurobiology.
Case Studies
- Antimicrobial Efficacy :
- Neuroprotective Effects :
- Cytotoxicity Assessment :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-[2-(4-methylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime | Moderate antimicrobial activity | Methyl group reduces lipophilicity |
| 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime | High enzyme inhibition | Fluorine enhances electrophilicity |
Synthesis Methods
The synthesis of This compound typically involves several key steps:
- Formation of the Cyclopropane Ring : Achieved via cyclopropanation reactions using alkenes and carbene precursors.
- Friedel-Crafts Alkylation : Introduction of the isopropylphenyl group through alkylation reactions.
- Acetylation : The cyclopropane is acylated with an ethanone derivative.
- Oxime Formation : Conversion of the ketone to an oxime using hydroxylamine.
These steps highlight the complexity and multi-step nature of synthesizing this compound while ensuring high purity and yield.
Q & A
Basic: How can researchers optimize the synthesis of this oxime derivative to improve yield and purity?
Methodological Answer:
Optimization hinges on reaction parameters:
- Temperature : Elevated temperatures (e.g., reflux conditions in ethanol) enhance reaction rates but may require monitoring for byproduct formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for oxime formation, balancing solubility and reactivity .
- Catalysts : Anhydrous potassium carbonate facilitates nucleophilic substitutions in benzyl chloride reactions .
- Workup : Cold ethanol washes and recrystallization improve purity by removing unreacted precursors .
Validation : Use TLC to monitor reaction progress and NMR to confirm structural integrity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclopropyl protons (δ 1.5–2.5 ppm), oxime protons (δ 8–10 ppm), and aromatic protons (δ 6.5–8 ppm). Splitting patterns reveal steric interactions from the isopropyl and dichlorobenzyl groups .
- ¹³C NMR : Carbonyl carbons (δ ~200 ppm) and cyclopropyl carbons (δ ~15–25 ppm) confirm backbone structure .
- IR Spectroscopy : Stretch frequencies for C=N (1600–1650 cm⁻¹) and NOH (3200–3400 cm⁻¹) validate oxime formation .
Pitfalls : Overlapping signals from chlorinated aromatic rings may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced: How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Electronic Effects :
- The electron-withdrawing dichlorobenzyl group increases electrophilicity at the oxime nitrogen, enhancing nucleophilic attack (e.g., in Schiff base formation) .
- The isopropylphenyl group donates electron density via conjugation, stabilizing intermediates .
- Steric Effects :
- Bulky cyclopropyl and dichlorobenzyl groups hinder access to the oxime site, requiring optimized solvent polarity (e.g., DMF) to reduce steric crowding .
Experimental Design : Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring) .
- Bulky cyclopropyl and dichlorobenzyl groups hinder access to the oxime site, requiring optimized solvent polarity (e.g., DMF) to reduce steric crowding .
Advanced: How can researchers resolve contradictions in spectral data arising from synthetic variations?
Methodological Answer:
- Scenario : Discrepancies in ¹H NMR shifts due to solvent polarity or temperature.
- Solution : Re-run NMR in deuterated DMSO (polar) vs. CDCl₃ (nonpolar) to assess solvent effects .
- Scenario : IR spectra missing NOH stretches due to tautomerization.
- Solution : Conduct variable-temperature IR to identify tautomeric equilibria .
Case Study : Inconsistent melting points may stem from polymorphic forms; use X-ray crystallography for definitive confirmation .
- Solution : Conduct variable-temperature IR to identify tautomeric equilibria .
Advanced: What experimental strategies are recommended to evaluate this compound’s biological activity against enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., cytochrome P450) due to the dichlorobenzyl group’s affinity .
- Assay Design :
- In Vitro Inhibition : Use fluorescence-based assays with recombinant enzymes; IC₅₀ values quantify potency .
- Molecular Docking : Model interactions between the cyclopropyl group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
- Controls : Include structurally similar oximes (e.g., without isopropyl groups) to isolate substituent effects .
Advanced: How can researchers design stability studies to assess degradation pathways under varying pH and temperature?
Methodological Answer:
- Conditions :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24–72 hours .
- Oxidative stress : Use 3% H₂O₂ to simulate radical-mediated degradation .
- Analytics :
- HPLC-MS : Track degradation products (e.g., cleavage of the oxime bond or cyclopropyl ring opening) .
- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
